molecular formula C19H17N3O5S B10899559 4-methyl-N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)

4-methyl-N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)

Cat. No.: B10899559
M. Wt: 399.4 g/mol
InChI Key: BONWRVPSTLLEFD-KEBDBYFISA-N
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Description

4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromenyl group, a hydrazino linkage, and a benzenesulfonamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the chromenyl group, the hydrazino linkage, and the benzenesulfonamide moiety. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products

Major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzenesulfonamides .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenyl derivatives, hydrazones, and benzenesulfonamides. Examples include:

Uniqueness

4-METHYL-N~1~-(2-OXO-2-{2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]HYDRAZINO}ETHYL)-1-BENZENESULFONAMIDE is unique due to its combination of chromenyl, hydrazino, and benzenesulfonamide functionalities, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H17N3O5S/c1-13-6-8-15(9-7-13)28(25,26)21-11-18(23)22-20-10-14-12-27-17-5-3-2-4-16(17)19(14)24/h2-10,12,21H,11H2,1H3,(H,22,23)/b20-10+

InChI Key

BONWRVPSTLLEFD-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=COC3=CC=CC=C3C2=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=COC3=CC=CC=C3C2=O

Origin of Product

United States

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